molecular formula C15H15NO B2972926 (2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one CAS No. 145799-89-9

(2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one

Cat. No.: B2972926
CAS No.: 145799-89-9
M. Wt: 225.291
InChI Key: RDBAXCVLDBZWEM-ZHACJKMWSA-N
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Description

(2E)-3-(Dimethylamino)-1-(1-naphthyl)prop-2-en-1-one is an enaminone derivative characterized by a dimethylamino group at the β-position and a 1-naphthyl substituent at the ketone position. This compound belongs to the chalcone-enaminone hybrid family, which is notable for its applications in medicinal chemistry and materials science. The naphthyl group confers enhanced aromaticity and π-stacking capabilities, while the dimethylamino group introduces basicity, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-naphthalen-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBAXCVLDBZWEM-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one , also known as (E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (CAS Number: 138716-23-1), is a member of the class of compounds known as α,β-unsaturated carbonyl compounds. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₁₅H₁₅NO
  • Molecular Weight : 225.29 g/mol
  • IUPAC Name : (E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
  • Purity : 95% .

Anticancer Properties

Recent studies have demonstrated that (2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one exhibits significant anticancer properties. For instance, research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptosis Induction

A study assessing the cytotoxic effects of this compound on A2780 ovarian cancer cells reported an IC₅₀ value of approximately 13.7 μM, indicating effective inhibition of cell proliferation. In contrast, a derivative of this compound demonstrated even stronger cytotoxicity with an IC₅₀ of 1.5 μM .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro assays using RAW 264.7 macrophages indicated that it inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models.

Table 1: Inhibitory Effects on NO Production

CompoundIC₅₀ (μM)Cell Line
(2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one24.40RAW 264.7
Control (MA)>100RAW 264.7

This data suggests that while the compound exhibits anti-inflammatory properties, its effectiveness is dependent on concentration and specific cellular contexts .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, (2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings highlight the potential application of this compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of (2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one and its biological activity is crucial for optimizing its pharmacological properties. Modifications to the naphthyl group or the dimethylamino moiety can significantly alter its efficacy and selectivity.

Key Findings in SAR Studies

Research indicates that:

  • The presence of electron-donating groups enhances anticancer activity.
  • Substituents on the naphthalene ring can modulate both anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Substituent Variations in Aromatic Moieties

The structural uniqueness of the target compound lies in its 1-naphthyl group. Comparisons with analogs highlight the following:

Compound Aryl Substituent Key Properties Reference
(2E)-3-(Dimethylamino)-1-(1-naphthyl)prop-2-en-1-one 1-Naphthyl High lipophilicity, strong π-π interactions, potential steric hindrance
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one 1H-Indol-3-yl Intermediate for anticancer drugs (e.g., osimertinib); hydrogen-bonding capacity
(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl Enhanced dipole interactions, metabolic stability
(E)-1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one 4-Bromophenyl Electron-withdrawing effects, potential halogen bonding
(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one Phenyl Baseline aromaticity; simpler synthesis

Key Observations :

  • Naphthyl vs. Phenyl: The naphthyl group increases molecular weight (C15H15NO vs.
  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group (electron-donating) contrasts with bromo or fluoro substituents (electron-withdrawing), altering electronic distribution and reactivity. For example, fluorophenyl analogs exhibit stronger dipole interactions, while bromophenyl derivatives may engage in halogen bonding .

Key Observations :

  • However, its structural features suggest utility in targeting hydrophobic binding pockets.
  • Antimicrobial activity is more pronounced in hydroxyl-containing chalcones (e.g., ), whereas dimethylamino-substituted enaminones may prioritize CNS or anticancer applications .

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